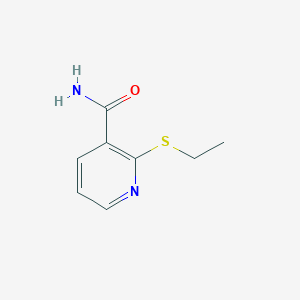

2-(乙硫基)烟酰胺

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives, including structures similar to 2-(Ethylthio)nicotinamide, typically involves the introduction of the ethylthio group into the nicotinamide structure. Although specific synthesis details for 2-(Ethylthio)nicotinamide are not directly available, related compounds have been synthesized through various methods, including nucleophilic substitution and coupling reactions that may be applicable (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of nicotinamide derivatives reveals significant insights into their chemical behavior and reactivity. X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structural details of these compounds. For example, studies on similar molecules have shown that the molecular conformations and crystal structures can vary significantly, impacting their chemical and physical properties (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a range of chemical reactions, influenced by their functional groups and molecular structure. Reactions involving ethylene oxide with nicotinamide and nicotinic acid, for instance, demonstrate the reactivity of the nicotinamide moiety under certain conditions (Windmueller et al., 1959). These reactions can lead to the formation of various products, highlighting the versatile chemical properties of nicotinamide derivatives.

Physical Properties Analysis

The physical properties of 2-(Ethylthio)nicotinamide, such as solubility, melting point, and stability, are crucial for its handling and application in different environments. While specific data for 2-(Ethylthio)nicotinamide are not provided, related compounds have been studied for their solubility and interaction with other substances, offering insights into their physical behavior (Nicoli et al., 2008).

科学研究应用

疼痛管理: 烟酰胺的衍生物尼可兰迪尔在疼痛模型中表现出抗伤害感受作用,表明在疼痛管理中具有潜在应用。这种活性是由 NO-cGMP 通路介导的,但不是由 ATP 依赖性 K(+) 通道介导的 (Dutra 等人,2013).

代谢和表观遗传效应: 大鼠中的烟酰胺补充剂会诱导代谢变化和表观遗传改变,影响体重增加、DNA 损伤、葡萄糖耐量和胰岛素敏感性 (Li 等人,2013).

干细胞应用: 烟酰胺促进人类多能干细胞中的细胞存活和分化,作为激酶抑制剂。这表明其在干细胞应用和疾病治疗中的潜在用途 (Meng 等人,2018).

皮肤病学用途: 烟酰胺用于皮肤病学,用于包括非黑色素瘤癌症预防、痤疮和其他皮肤病在内的各种疾病 (Forbat 等人,2017).

肝毒性风险: 高剂量的烟酰胺可能导致肝毒性,这突出了治疗应用中剂量控制的重要性 (Winter & Boyer,1973).

高剂量安全性: 高剂量烟酰胺已用于各种治疗应用,但其安全性概况需要仔细考虑,尤其是在剂量超过 3 克/天时 (Knip 等人,2000).

化妆品成分: 烟酰胺作为一种抗氧化剂,越来越多地用于化妆品中,用于预防和治疗皮肤病 (Otte 等人,2005).

DNA 损伤修复: 烟酰胺刺激人淋巴细胞中的 DNA 修复,表明其在涉及 DNA 修复过程的治疗中的潜力 (Berger & Sikorski,1980).

药物相互作用研究: 烟酰胺可以改变肝微粒体中各种物质对药物代谢的抑制机制,这对于理解药物相互作用非常重要 (Sasame & Gillette,1970).

安全和危害

作用机制

Target of Action

It is a chemical compound with the molecular formula C8H10N2OS

Mode of Action

It is known that nicotinamide, a related compound, plays a significant role in cellular energy metabolism, dna repair, and regulation of transcription processes . It’s possible that 2-(Ethylthio)nicotinamide may have similar interactions with its targets, but this requires further investigation.

Biochemical Pathways

Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play crucial roles in various biochemical pathways, particularly those involved in energy metabolism .

Pharmacokinetics

Studies on nicotinamide have shown that it exhibits biphasic elimination with dose-dependent changes in half-life . The bioavailability of nicotinamide is close to 100%

Result of Action

The specific molecular and cellular effects of 2-(Ethylthio)nicotinamide’s action are currently unknown. Nicotinamide has been shown to have significant dermal benefits, including skin brightening, anti-ageing properties, and protection of the skin barrier . It’s possible that 2-(Ethylthio)nicotinamide may have similar effects, but this requires further investigation.

Action Environment

Safety data sheets suggest that it should be stored in a cool, dry place away from heat and sources of ignition

生化分析

Biochemical Properties

It is known that nicotinamide, a similar compound, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses

Cellular Effects

The specific cellular effects of 2-(Ethylthio)nicotinamide are currently unknown due to limited research. Nicotinamide, a related compound, has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(Ethylthio)nicotinamide is not well-studied. Nicotinamide, a related compound, exerts its effects at the molecular level through several mechanisms. It is involved in the synthesis of NAD+, contributes to redox reactions, and influences human DNA repair and cellular stress responses

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-(Ethylthio)nicotinamide in laboratory settings. It is known that nicotinamide, a related compound, has been shown to have effects on cellular function over time .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 2-(Ethylthio)nicotinamide in animal models. Nicotinamide, a related compound, has been shown to have effects in animal models at different dosages .

Metabolic Pathways

Nicotinamide, a related compound, is known to be involved in several metabolic pathways, including the synthesis of NAD+ .

Subcellular Localization

Nicotinamide, a related compound, has been shown to be targeted to specific subcellular locations through palmitoylation .

属性

IUPAC Name |

2-ethylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWIQWINOZESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379084 | |

| Record name | 2-(ethylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-27-0 | |

| Record name | 2-(ethylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

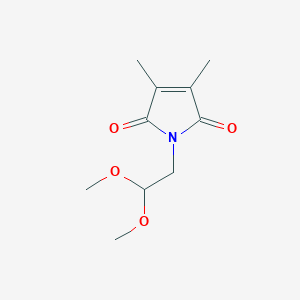

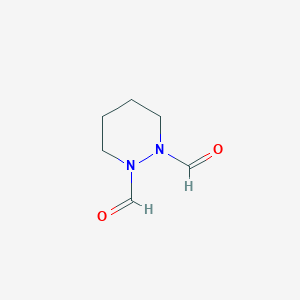

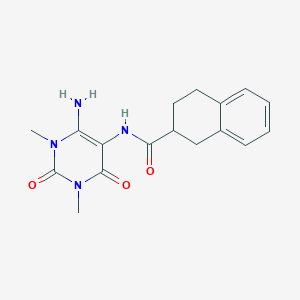

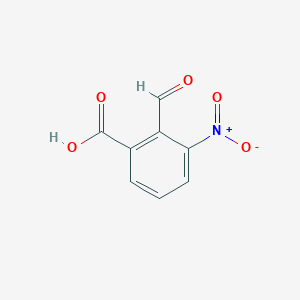

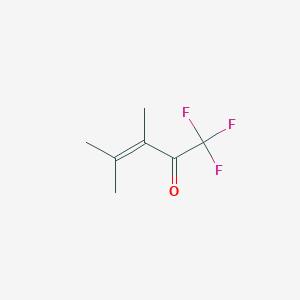

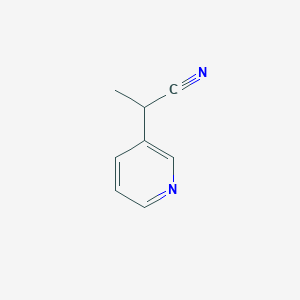

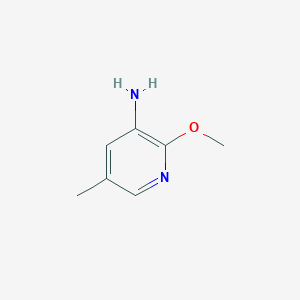

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)